Scopolamine hydrobromide Scopolamine hydrobromide Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 114-49-8
VCID: VC21336867
InChI: InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+;
SMILES: CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br
Molecular Formula: C17H21NO4.BrH
C17H22BrNO4
Molecular Weight: 384.3 g/mol

Scopolamine hydrobromide

CAS No.: 114-49-8

Cat. No.: VC21336867

Molecular Formula: C17H21NO4.BrH
C17H22BrNO4

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

Scopolamine hydrobromide - 114-49-8

Specification

CAS No. 114-49-8
Molecular Formula C17H21NO4.BrH
C17H22BrNO4
Molecular Weight 384.3 g/mol
IUPAC Name [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide
Standard InChI InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+;
Standard InChI Key WTGQALLALWYDJH-BKODDQECSA-N
Isomeric SMILES CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br
Impurities (1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine
SMILES CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br
Canonical SMILES CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br
Colorform Viscous liquid
Melting Point 387 °F (decomposes) (NTP, 1992)

Introduction

Chemical Identity and Properties

Scopolamine hydrobromide is the hydrobromide salt form of scopolamine, an anticholinergic tropane alkaloid. The parent compound scopolamine has the chemical formula C₁₇H₂₁NO₄ with an average molecular weight of 303.3529 . Chemically, it is identified as (1S,3S,5R,6R,7S)-6,7-Epoxytropan-3-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide, though it is known by several synonyms including:

  • (-)-hyoscine hydrobromide

  • (-)-scopolamine hydrobromide

  • Hyoscine hydrobromide

  • 6-beta,7-beta-Epoxy-3-alpha-tropanyl S-(-)-tropate hydrobromide

The molecular structure of scopolamine contains an aliphatic epoxide moiety which has been identified as potentially significant for its biological activity, though this feature has also raised questions regarding its potential as a biological alkylating agent in toxicological studies .

Pharmacological Profile

Mechanism of Action

Scopolamine hydrobromide functions as a competitive antagonist at muscarinic acetylcholine receptors throughout the body. By blocking these receptors, it prevents the neurotransmitter acetylcholine from binding and exerting its effects on various organ systems. This anticholinergic mechanism impacts both the central and peripheral nervous systems, resulting in its characteristic physiological effects and therapeutic applications .

The compound's ability to cross the blood-brain barrier distinguishes it from some other anticholinergic agents, allowing it to produce central effects that are particularly relevant to its anti-motion sickness properties and sedative capabilities.

Pharmacokinetics

The pharmacokinetic profile of scopolamine hydrobromide varies significantly depending on the route of administration. When delivered transdermally (its most common modern application for motion sickness), it provides sustained release with extended duration of action. When administered parenterally or ophthalmically, onset of action is more rapid with shorter duration .

Clinical Applications

Approved Indications

Scopolamine hydrobromide has received regulatory approval for several medical applications:

  • Prevention and treatment of motion sickness (primarily via transdermal delivery)

  • Preanesthetic medication to reduce secretions and induce sedation

  • Ophthalmic applications for pupillary dilation and cycloplegia

  • Management of nausea and vomiting in specific clinical scenarios

The compound's versatility across different administration routes has made it valuable in multiple medical specialties, from anesthesiology to ophthalmology to travel medicine.

Formulations and Administration Routes

Scopolamine hydrobromide is available in multiple pharmaceutical formulations tailored to specific clinical needs:

Table 1: Formulations and Routes of Administration

FormulationRoute of AdministrationPrimary Clinical Application
Transdermal patchCutaneousMotion sickness prevention
Injectable solutionIV/IM/SCPreanesthetic medication
Ophthalmic solutionOcularPupillary dilation, cycloplegia
Oral tabletsOralLess common; variable absorption

The transdermal delivery system represents the most significant modern application, as it provides controlled release that maintains therapeutic blood levels while minimizing adverse effects associated with fluctuating drug concentrations .

Study DesignSpeciesKey Findings
16-day studyMiceBilateral pupillary dilation; increased relative liver weights; no significant mortality at therapeutic-relevant doses
14-week studyRatsDose-dependent mortality at doses ≥45 mg/kg; reduced body weight; bilateral pupillary dilation; reddening of eyes
14-week studyMiceMortality at doses ≥135 mg/kg; reduced body weight; bilateral pupillary dilation; behavioral changes (hyperactivity/hypoactivity); neutrophilia

These studies revealed dose-dependent toxicity primarily manifesting as anticholinergic effects, with significant adverse outcomes occurring only at doses substantially higher than those used clinically in humans .

Of particular interest, scopolamine was evaluated as a potential carcinogen due to its aliphatic epoxide moiety, which theoretically could act as a biological alkylating agent. Genetic toxicology studies were conducted in Salmonella typhimurium, cultured Chinese hamster ovary cells, and mouse peripheral blood erythrocytes to assess this potential risk .

RegionProduct TypesPrimary Indications
United StatesTransdermal patches, injectable solutions, ophthalmic preparationsMotion sickness, preanesthetic sedation, ophthalmic procedures
European UnionSimilar range of formulations, with some regional variationsSimilar indications, with country-specific approvals
Australia/New ZealandTransdermal systems, injections, ophthalmic solutionsConsistent with global applications

Compounded Formulations

In addition to commercially manufactured products, scopolamine hydrobromide has been utilized in compounded preparations. A survey of medical professionals documented in a FDA-related report indicated various compounded applications, though specific formulation details were limited in the available search results .

Manufacturing Considerations

The production of scopolamine hydrobromide involves either extraction from plant sources (particularly Solanaceae family plants) or synthetic methods. Recent patent activity suggests ongoing innovation in manufacturing methods for this compound . Quality control in production is essential given the compound's potent pharmacological activity and potential for adverse effects at excessive doses.

Future Perspectives and Research Directions

Current research involving scopolamine hydrobromide appears to focus on optimizing delivery systems, refining dosing protocols for established indications, and potentially exploring new therapeutic applications. The compound's well-characterized pharmacological profile and established safety record at appropriate doses continue to make it relevant in contemporary medicine.

Additionally, the compound serves as an important pharmacological tool in neuroscience research, particularly in studies of memory and cognitive function, where it has been used experimentally to induce temporary memory impairments that model certain aspects of cognitive disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator